Cas no 2877688-49-6 (N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)
![N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/2877688-49-6x500.png)
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
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- AKOS040887822
- N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
- 2877688-49-6
- F6830-8270
- 1-Pyrido[2,3-d]pyrimidin-4-yl-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
-
- インチ: 1S/C19H25N5O2/c25-17(23-15-5-10-26-11-6-15)12-14-3-8-24(9-4-14)19-16-2-1-7-20-18(16)21-13-22-19/h1-2,7,13-15H,3-6,8-12H2,(H,23,25)
- InChIKey: QNVAQSWEEJSJRP-UHFFFAOYSA-N
- ほほえんだ: N1(C2N=CN=C3N=CC=CC3=2)CCC(CC(NC2CCOCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 355.20082506g/mol
- どういたいしつりょう: 355.20082506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 80.2Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 625.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 15.39±0.20(Predicted)
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6830-8270-3mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6830-8270-2μmol |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6830-8270-25mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6830-8270-30mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6830-8270-100mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6830-8270-20mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6830-8270-1mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6830-8270-50mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6830-8270-4mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6830-8270-15mg |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
2877688-49-6 | 15mg |
$133.5 | 2023-09-07 |
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamideに関する追加情報
Professional Introduction to N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide (CAS No. 2877688-49-6)
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2877688-49-6, represents a novel molecular entity with potential applications in the development of therapeutic agents. Its unique structural framework, incorporating both heterocyclic and amide functionalities, positions it as a promising candidate for further exploration in drug discovery and molecular pharmacology.
The structural composition of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is characterized by its intricate arrangement of rings and functional groups. The presence of an oxan ring, which is a five-membered oxygen-containing heterocycle, contributes to the compound's overall stability and reactivity. This feature is particularly intriguing from a chemical biology perspective, as it may influence the compound's interactions with biological targets. Additionally, the incorporation of a pyrido[2,3-d]pyrimidine moiety introduces a nitrogen-rich scaffold that is commonly associated with bioactive molecules. Pyrido[2,3-d]pyrimidines have been extensively studied for their potential roles in modulating various biological pathways, making this compound a compelling subject for further investigation.
In recent years, there has been a surge in research focused on developing small molecule inhibitors that target specific enzymes and receptors involved in disease pathways. N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide aligns with this trend, as its structural features suggest potential activity against enzymes that play critical roles in cancer, inflammation, and other metabolic disorders. The amide group in the molecule further enhances its pharmacological profile by facilitating hydrogen bonding interactions with biological targets. These interactions are essential for achieving high affinity and selectivity, which are key criteria for successful drug development.
The synthesis of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The construction of the oxan ring typically involves cyclization reactions, while the integration of the pyrido[2,3-d]pyrimidine scaffold often necessitates multi-component reactions or sequential functionalization strategies. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic methodologies not only highlight the compound's complexity but also underscore the expertise required to produce it in sufficient quantities for preclinical and clinical studies.
The pharmacological evaluation of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide has revealed intriguing properties that warrant further exploration. Initial in vitro studies have demonstrated its ability to inhibit specific enzymes with high selectivity. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against kinases that are overexpressed in certain types of cancer. This observation aligns with the growing interest in kinase inhibitors as therapeutic agents and underscores the potential of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4
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